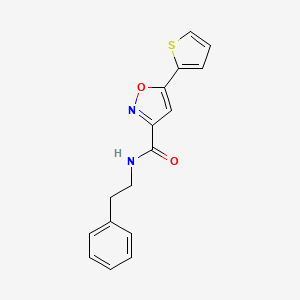

![molecular formula C16H21FN4O3S B5536254 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-{[(2-fluoroethyl)amino]sulfonyl}benzamide](/img/structure/B5536254.png)

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-{[(2-fluoroethyl)amino]sulfonyl}benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of derivatives similar to N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-{[(2-fluoroethyl)amino]sulfonyl}benzamide involves multi-step chemical reactions, starting from basic precursors to achieve the final compound. Saeed et al. (2020) report the synthesis of antipyrine derivatives, which share a core structure with our compound of interest, indicating the use of similar synthesis pathways could be applied. These pathways often involve the formation of the pyrazole ring, followed by the introduction of sulfonamide and benzamide groups through targeted reactions (Saeed et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds similar to N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-{[(2-fluoroethyl)amino]sulfonyl}benzamide has been elucidated using techniques such as X-ray crystallography, Hirshfeld surface analysis, and DFT calculations. These methods provide detailed insights into the intermolecular interactions, including hydrogen bonding, π-interactions, and electrostatic energy contributions, which play a significant role in the stabilization of the compound's structure (Saeed et al., 2020).

科学的研究の応用

Anticancer Applications

- Antiproliferative Activities : A study focusing on pyrazole-sulfonamide derivatives exhibited significant cell-selective effects against rat brain tumor cells (C6). Some compounds demonstrated broad-spectrum antitumor activity, comparable to common anticancer drugs like 5-fluorouracil and cisplatin (Mert et al., 2014).

- Carbonic Anhydrase Inhibitory Activities : Research on polymethoxylated-pyrazoline benzene sulfonamides highlighted superior carbonic anhydrase inhibitory activity against human isoenzymes hCA I and II, indicating potential for cancer therapy due to the critical role of these enzymes in tumor progression and metastasis (Kucukoglu et al., 2016).

Antimicrobial Applications

- Novel Pyrazolopyrimidines : A series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized, showing enhanced antimicrobial activities against various bacteria and fungi. Some derivatives exceeded the activity of reference drugs, indicating their potential as new antimicrobial agents (Alsaedi et al., 2019).

Antipsychotic Applications

- Potential Antipsychotic Agents : The synthesis and evaluation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols demonstrated significant antipsychotic-like profiles in behavioral animal tests. These compounds did not interact with dopamine receptors, suggesting a novel mechanism of action for antipsychotic drugs (Wise et al., 1987).

Other Applications

- Influenza Virus Activity : Benzamide-based 5-aminopyrazoles and their derivatives exhibited significant anti-influenza A virus (H5N1) activities, highlighting their potential as antiviral agents against bird flu influenza (Hebishy et al., 2020).

- Electrophysiological Activity : N-Substituted imidazolylbenzamides or benzene-sulfonamides showed potential as selective class III agents for cardiac electrophysiological activity, indicating their use in treating arrhythmias (Morgan et al., 1990).

将来の方向性

特性

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-(2-fluoroethylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21FN4O3S/c1-12-10-13(2)21(20-12)9-8-18-16(22)14-4-3-5-15(11-14)25(23,24)19-7-6-17/h3-5,10-11,19H,6-9H2,1-2H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJVMIGQWYNPQDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)C2=CC(=CC=C2)S(=O)(=O)NCCF)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-{[(2-fluoroethyl)amino]sulfonyl}benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(bicyclo[4.1.0]hept-7-ylcarbonyl)indoline](/img/structure/B5536173.png)

![3-methyl-1-(1-pyrrolidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5536178.png)

![2-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)pyridine](/img/structure/B5536190.png)

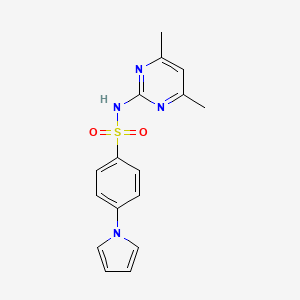

![1-(5-{1-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)carbonyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5536211.png)

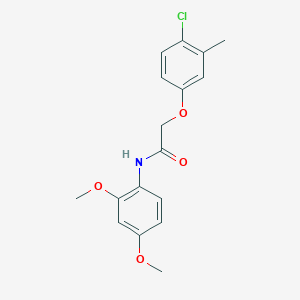

![4-chloro-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5536228.png)

![5-butyl-2-{2-[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5536235.png)

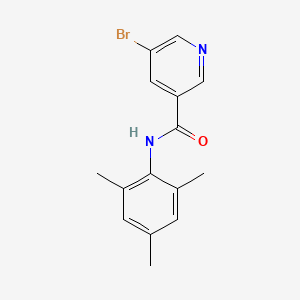

![4-(methoxymethyl)-6-methyl-2-[(4-methylphenyl)amino]nicotinonitrile](/img/structure/B5536251.png)

![2-[2-(2,4-dimethyl-1H-imidazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5536253.png)

![5-[4-(allyloxy)-3-methoxybenzylidene]-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5536260.png)

![2-[1-methyl-3-(methylthio)-1H-indol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5536266.png)